molecular formula C14H17N3O6 B1677367 MNI-caged-L-glutamate CAS No. 295325-62-1

MNI-caged-L-glutamate

Cat. No.: B1677367
CAS No.: 295325-62-1
M. Wt: 323.30 g/mol
InChI Key: GXIDBZKXGUNITQ-VIFPVBQESA-N
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Biochemical Analysis

Biochemical Properties

MNI-caged-L-glutamate interacts with various biomolecules in its role as a photoreleaser of L-glutamate . It is highly resistant to hydrolysis and is pharmacologically inactive at neuronal glutamate receptors and transporters up to millimolar concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by releasing L-glutamate, which is a crucial neurotransmitter involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the rapid and efficient release of L-glutamate by photolysis . This process occurs with a quantum yield in the 0.065-0.085 range . The released L-glutamate can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. It is stable at neutral pH and is highly resistant to hydrolysis . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Given that it releases L-glutamate, it may be involved in the metabolic pathways of this neurotransmitter .

Transport and Distribution

Its water-soluble nature suggests that it could be transported and distributed via aqueous channels within the body .

Subcellular Localization

Given its role as a photoreleaser of L-glutamate, it is likely to be found in areas where L-glutamate is present or required .

Chemical Reactions Analysis

MNI-caged-L-glutamate undergoes photolysis, a type of substitution reaction, where the 4-methoxy-7-nitroindolinyl group is cleaved upon exposure to light, releasing L-glutamate. The reaction is highly efficient and rapid, occurring within submicroseconds . Common reagents used in these reactions include water, as this compound is water-soluble and stable at neutral pH .

Properties

IUPAC Name

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIDBZKXGUNITQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424987
Record name MNI-caged-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295325-62-1
Record name MNI-caged-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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